molecular formula C22H23N5O5 B2892977 7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-43-3

7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2892977
CAS No.: 538320-43-3
M. Wt: 437.456
InChI Key: DEHDLCKGAJBHFG-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative characterized by a 4-hydroxyphenyl group at position 7, a 3,4,5-trimethoxyphenyl substituent at position 2, a methyl group at position 5, and a carboxamide moiety at position 5. These derivatives are typically synthesized via multicomponent reactions involving aldehydes, aminotriazoles, and acetoacetamides, often catalyzed by Lewis bases or acid catalysts .

Properties

IUPAC Name

7-(4-hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-11-17(20(23)29)18(12-5-7-14(28)8-6-12)27-22(24-11)25-21(26-27)13-9-15(30-2)19(32-4)16(10-13)31-3/h5-10,18,28H,1-4H3,(H2,23,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHDLCKGAJBHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=C(C=C4)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H19N5O5
  • Molecular Weight : 373.37 g/mol

The compound features a triazole ring fused with a pyrimidine structure, which is known for its role in various biological activities including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazoles and pyrimidines have shown promising results in inhibiting cancer cell proliferation.

Case Study : A related compound was tested against several cancer cell lines including HCT116 (colon cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 6.76 to 202.08 µg/mL against HCT116 cells, indicating potent cytotoxic effects compared to standard chemotherapy agents like 5-fluorouracil .

CompoundCell LineIC50 (µg/mL)Remarks
7fHCT1166.76Most potent
5-FUHCT11677.15Positive control
7dHCT11643Selective activity
7fA549193.93Lower activity than HCT116

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds containing triazole and pyrimidine rings have been reported to exhibit antibacterial and antifungal activities.

Research Findings : Similar compounds were evaluated for their ability to inhibit bacterial growth and showed effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Compounds with hydroxyl groups on aromatic rings are often associated with anti-inflammatory effects. The presence of the 4-hydroxyphenyl group in this compound may contribute to such activities by modulating inflammatory pathways.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole moiety may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer progression and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of structurally related compounds:

Key Observations:

Position 2: Bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) may sterically hinder enzyme binding but improve selectivity . Carboxamide vs. Carboxylate: The carboxamide group (target compound, 5a, 16) is critical for target binding, whereas carboxylate esters (e.g., 2a) are often intermediates for further functionalization .

Synthetic Efficiency :

  • The use of 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst () achieves high yields (~92%) under green conditions, outperforming traditional methods using volatile bases like piperidine .
  • Acid-catalyzed methods (e.g., p-toluenesulfonic acid in DMF) yield 43–66%, suggesting room for optimization .

Biological Activity: Derivatives with arylthio (16) or trifluoromethyl groups (e.g., 4n in ) exhibit enhanced antimicrobial activity, likely due to increased lipophilicity . The target compound’s 4-hydroxyphenyl group may confer antioxidant or anti-inflammatory properties, as seen in phenolic analogs .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via one-pot multicomponent reactions. A common method involves reacting 5-amino-1,2,4-triazole derivatives, aromatic aldehydes (e.g., 4-hydroxybenzaldehyde), and active methylene compounds (e.g., ethyl acetoacetate) in ethanol/water (1:1 v/v) under reflux, catalyzed by APTS (3-Aminopropyltriethoxysilane) . Yields exceeding 85% are achievable with optimized stoichiometry and solvent systems. Green chemistry approaches using non-toxic additives like 4,4’-trimethylenedipiperidine (TMDP) in molten or solvent-based conditions (65°C) also provide high yields (92%) while minimizing hazardous waste .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl group interactions) .
  • Mass Spectrometry (MS): ESI-MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .
  • X-ray Crystallography: Resolves 3D conformation and bond angles, critical for understanding bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalyst selection for synthesis (e.g., efficiency vs. toxicity)?

TMDP, though efficient (92% yield, recyclable up to 5 cycles), has reported toxicity concerns . To address this:

  • Comparative Studies: Evaluate alternative catalysts (e.g., APTS) for yield and safety .
  • Green Metrics: Use E-factor (environmental impact) and process mass intensity (PMI) to quantify sustainability .
  • In Silico Toxicity Prediction: Tools like ProTox-II assess catalyst toxicity before experimental validation.

Q. What experimental strategies optimize biological activity assessment (e.g., antiproliferative effects)?

  • In Vitro Screening: Use dose-response assays (e.g., MTT) across cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., trimethoxyphenyl vs. chlorophenyl) and compare bioactivity .
  • Molecular Docking: Simulate interactions with targets (e.g., mTOR kinase) to identify binding motifs (hydrogen bonds with 4-hydroxyphenyl group) .

Q. How can synthesis be scaled using green chemistry without compromising efficiency?

  • Solvent Selection: Replace ethanol/water with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Continuous Flow Reactors: Enhance scalability and reduce reaction time while maintaining TMDP’s recyclability .
  • Microwave Assistance: Accelerate reactions (e.g., 30 minutes vs. 10 hours) with controlled temperature .

Data Contradiction Analysis

Q. How to address discrepancies in reported antiproliferative activity across studies?

Conflicting results may arise from:

  • Cell Line Variability: Validate activity in ≥3 cell lines with standardized protocols (e.g., NCI-60 panel) .
  • Compound Purity: Ensure ≥95% purity via HPLC and quantify impurities (e.g., residual solvents) .
  • Assay Conditions: Control pH, serum concentration, and incubation time to minimize variability .

Q. Why do some studies report low catalytic recyclability despite claims of high efficiency?

  • Additive Degradation: Monitor TMDP stability via 1H^1H NMR after each cycle to detect structural changes .
  • Byproduct Accumulation: Use TLC or GC-MS to identify inhibitors of catalytic activity .
  • Process Optimization: Adjust reaction temperature (65–80°C) and solvent ratios to preserve catalyst integrity .

Methodological Recommendations

  • Synthesis: Prioritize one-pot methods with APTS or TMDP for reproducibility and scalability .
  • Characterization: Combine XRD with NMR/MS to resolve stereochemical ambiguities .
  • Bioactivity: Pair in vitro assays with transcriptomic profiling (e.g., RNA-seq) to elucidate mechanistic pathways .

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